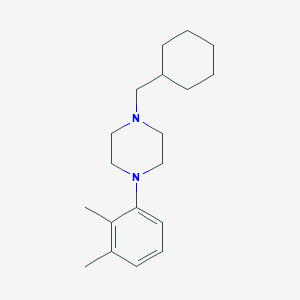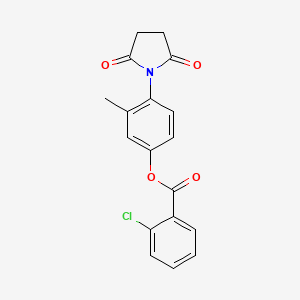![molecular formula C17H17N3O2 B5785774 N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5785774.png)
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide, also known as MBZP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MBZP is a benzimidazole derivative that has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide is not fully understood. However, it has been proposed that N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been suggested that N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide may inhibit the growth of cancer cells by suppressing the expression of certain genes involved in cell proliferation. The anti-inflammatory activity of N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The antimicrobial activity of N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide has also been found to reduce the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. Additionally, N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide has been shown to inhibit the growth of bacterial and fungal strains by disrupting their cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of using N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide. One area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route of N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide for cancer treatment. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additional studies are needed to determine the long-term safety and efficacy of N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide for this application. Furthermore, research on the antimicrobial activity of N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide may lead to the development of new antimicrobial agents with improved efficacy and safety profiles.
Synthesemethoden
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide can be synthesized through a multistep process that involves the reaction of 4-methoxyaniline with 2-nitrobenzaldehyde to form 1-(4-methoxyphenyl)-2-nitroethylene. This compound is then reduced using sodium dithionite to yield 1-(4-methoxyphenyl)ethanone. The final step involves the reaction of 1-(4-methoxyphenyl)ethanone with o-phenylenediamine to form N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
N-[1-(4-methoxyphenyl)benzimidazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-3-17(21)19-12-4-9-16-15(10-12)18-11-20(16)13-5-7-14(22-2)8-6-13/h4-11H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXOXZISWHXVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Methoxy-phenyl)-1H-benzoimidazol-5-yl]-propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

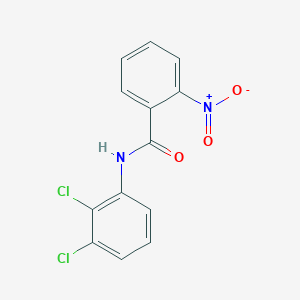
![7-(4-methoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5785708.png)
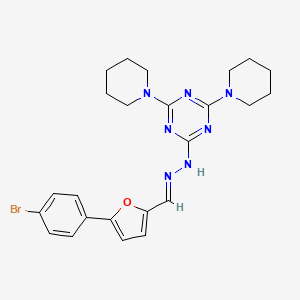
![N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5785721.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5785723.png)
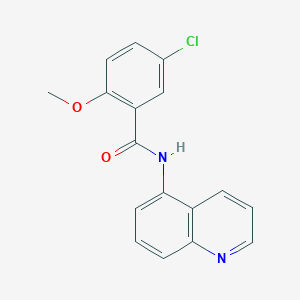
![1-benzofuran-2-yl(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5785744.png)
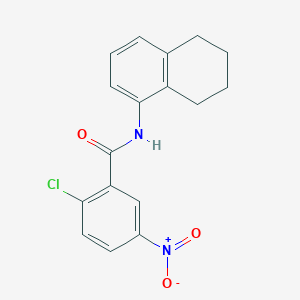
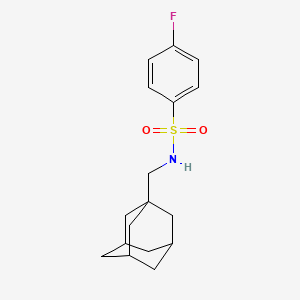

![N-(4-{2-[(5-chloro-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5785779.png)

